molecular formula C25H42N2O19 B12323341 3'-b-Sialyl-N-acetyllactosamine

3'-b-Sialyl-N-acetyllactosamine

Cat. No.: B12323341
M. Wt: 674.6 g/mol
InChI Key: GVXWGQLSDZJHFY-UHFFFAOYSA-N
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Description

3’-b-Sialyl-N-acetyllactosamine is a complex carbohydrate molecule, specifically a sialylated oligosaccharide. It is composed of sialic acid linked to N-acetyllactosamine. This compound is significant in glycobiology due to its role in various biological processes, including cell-cell recognition and adhesion events through interactions with lectins and selectins .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-b-Sialyl-N-acetyllactosamine can be achieved through regioselective transglycosylation. This method involves the sequential use of β-galactosidase from Bacillus circulans and trans-sialidase from Trypanosoma cruzi. This approach allows for high regioselectivity and avoids the use of glycosyltransferases and nucleotide diphosphate sugars .

Industrial Production Methods

Industrial production of 3’-b-Sialyl-N-acetyllactosamine can be achieved through enzymatic processes. For example, N-acetyllactosamine can be directly produced and purified from whey using enzymatic methods without the need for pre-treatment .

Chemical Reactions Analysis

Types of Reactions

3’-b-Sialyl-N-acetyllactosamine undergoes various chemical reactions, including trans-sialylation, where sialic acid is transferred to acceptor molecules. This reaction is catalyzed by trans-sialidase enzymes .

Common Reagents and Conditions

Common reagents used in the synthesis and modification of 3’-b-Sialyl-N-acetyllactosamine include β-galactosidase and trans-sialidase enzymes. The reactions typically occur under mild conditions, such as neutral pH and moderate temperatures .

Major Products Formed

The major products formed from these reactions include sialylated oligosaccharides, which are important for various biological functions .

Mechanism of Action

The mechanism of action of 3’-b-Sialyl-N-acetyllactosamine primarily revolves around its ability to mediate cell-cell recognition and adhesion events. This is achieved through interactions with lectins and selectins, which are proteins that bind to specific carbohydrate structures on cell surfaces . These interactions play a crucial role in various biological processes, including immune response and inflammation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3’-b-Sialyl-N-acetyllactosamine is unique due to its specific sialylation pattern, which imparts distinct biological properties. Its ability to interact with lectins and selectins makes it particularly valuable in studies related to cell-cell interactions and immune responses .

Properties

Molecular Formula

C25H42N2O19

Molecular Weight

674.6 g/mol

IUPAC Name

5-acetamido-2-[2-[5-acetamido-4,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid

InChI

InChI=1S/C25H42N2O19/c1-7(31)26-13-9(33)3-25(24(40)41,45-20(13)15(35)10(34)4-28)46-21-16(36)11(5-29)43-23(18(21)38)44-19-12(6-30)42-22(39)14(17(19)37)27-8(2)32/h9-23,28-30,33-39H,3-6H2,1-2H3,(H,26,31)(H,27,32)(H,40,41)

InChI Key

GVXWGQLSDZJHFY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC2C(C(OC(C2O)OC3C(OC(C(C3O)NC(=O)C)O)CO)CO)O)O

Origin of Product

United States

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